(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a phosphanyl group, a sulfinamide group, and bulky substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is to start with the preparation of the phosphanyl and sulfinamide precursors. These precursors are then coupled under specific reaction conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfone derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, phosphine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including catalysis and material science .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry. Its bulky substituents provide steric protection, making it suitable for stabilizing reactive metal complexes .
Biology
In biological research, this compound is investigated for its potential as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules makes it valuable for the synthesis of enantiomerically pure compounds .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl)disulfide: This compound shares the bulky 2,4,6-triisopropylphenyl groups but differs in its functional groups, containing disulfide instead of phosphanyl and sulfinamide.
2,4,6-Triisopropylphenylboronic acid methyl ester: This compound also features the 2,4,6-triisopropylphenyl group but has a boronic acid ester functional group.
Uniqueness
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphanyl and sulfinamide groups, which provide distinct reactivity and selectivity. The bulky substituents also contribute to its steric properties, making it suitable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C38H60NOPS |
---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-28,30-31,37,39H,10-15,18-21H2,1-9H3/t37-,42?/m1/s1 |
InChI Key |
FSIVXUUMDGDWIU-SZUYGLCUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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